molecular formula C23H23N3O5 B2796304 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-34-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2796304
CAS No.: 941954-34-3
M. Wt: 421.453
InChI Key: MKERYJRXQDUPQX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biological research. Its molecular structure incorporates two key pharmacophoric motifs: the 1,3-benzodioxole group and the morpholino-substituted quinoline. The 1,3-benzodioxole unit is a privileged scaffold in drug discovery, known to contribute to bioactivity and enhance pharmacokinetic properties such as solubility and metabolic stability . This moiety is found in compounds with a broad spectrum of reported biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The morpholino group is a common feature in pharmaceuticals and agrochemicals, often added to influence a molecule's solubility, bioavailability, and its ability to engage in hydrogen bonding with biological targets. The quinoline core is a well-established nitrogen-containing heterocycle with diverse therapeutic applications. The specific combination of these features suggests potential for this compound to be investigated as a modulator of various enzyme systems or cellular receptors. Given the role of similar 1,3-benzodioxole derivatives as potent agonists for receptors like TIR1 in plant science , this compound may hold value as a chemical probe in biochemical and phenotypic screening assays. Researchers can utilize this compound to explore new mechanisms of action, develop structure-activity relationships (SAR) in novel chemical series, or study signal transduction pathways. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-22(24-13-16-4-6-18-20(12-16)31-15-30-18)14-29-19-3-1-2-17-5-7-21(25-23(17)19)26-8-10-28-11-9-26/h1-7,12H,8-11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKERYJRXQDUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in recent studies. Below is a comparative analysis of its key features against related molecules:

Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Synthesis Yield/Purity Biological Activity (if reported) Reference
Target Compound : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide Benzodioxole + acetamide + morpholinoquinoline 2-Morpholinoquinolin-8-yloxy, benzodioxolemethyl Not explicitly reported Not explicitly reported
C26 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide Benzodioxole + acetamide + bromothiophene 5-Bromothiophene, methylamino 58 mg (yield not specified) Antimicrobial (inferred)
SW-C165 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Benzodioxole + acetamide + bromobenzyl 2-Bromobenzyl, methylamino 37 mg (yield not specified) Antimicrobial (inferred)
KCH-1521 : N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide Benzodioxole + N-acylurea + indole Indole-ethylcarbamoyl, benzodioxoleoxy Not reported Talin modulator (anti-angiogenic)
Compound 28 : N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzodioxole + acetamide + benzimidazole Benzimidazole-methylbenzyl, benzodioxole 84% yield, 98.7% purity IDO1 enzyme inhibition
Diphyllin Derivatives (e.g., 2-((9-(benzodioxol-5-yl)...)oxy)-N-(2-morpholinoethyl)acetamide) Benzodioxole + diphyllin + acetamide Diphyllin core, morpholinoethyl 7–25% yield, 97.8–98.7% purity Vacuolar ATPase inhibition

Key Observations

Substituent Diversity: The target compound’s 2-morpholinoquinolin-8-yloxy group distinguishes it from analogues like C26 (bromothiophene) and SW-C165 (bromobenzyl). This substitution may enhance interactions with kinase or protease targets due to quinoline’s planar aromaticity and morpholine’s solubility .

Diphyllin-based analogues exhibit lower yields (7–25%) due to steric hindrance from bulky cores .

Biological Relevance: Morpholinoquinoline moieties are associated with kinase inhibition (e.g., PI3K/AKT pathway) in other studies, though specific data for this compound are lacking . Benzodioxole is a common pharmacophore in antimicrobial and anticancer agents, as seen in diphyllin derivatives targeting vacuolar ATPases .

Q & A

Q. What are the key considerations in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide to ensure high purity and yield?

Methodological Answer:

  • Reagent Selection : Use sodium triacetoxyborohydride (STAB) for reductive amination steps, as it is effective in forming stable intermediates while minimizing side reactions .
  • Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended for solubility and reactivity .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm intermediate purity .
  • Purification : Use reverse-phase flash chromatography or preparative HPLC for final purification to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the absence of regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in morpholinoquinolinyl or benzodioxole moieties (if crystallizable) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in cellular pathways?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases due to the compound’s quinoline and morpholine groups, which are known to interact with ATP-binding pockets .
  • Molecular Docking Studies : Use software like AutoDock Vina to predict binding affinities with targets such as PI3K or mTOR, leveraging the morpholino group’s affinity for lipid kinases .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified quinolin-8-yloxy or benzodioxole groups to identify pharmacophoric elements .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess potency consistency .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid hepatic clearance .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP values >5, which may improve aqueous solubility .
  • Pro-drug Design : Mask the acetamide group with enzymatically cleavable esters to enhance bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data for this compound?

Methodological Answer:

  • Nonlinear Regression Models : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in multi-dose experiments to identify significant differences .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers .

Q. How should researchers address discrepancies in biological activity between this compound and structurally similar analogs?

Methodological Answer:

  • Comparative SAR Analysis : Map substituent effects using heatmaps to highlight critical functional groups .
  • Crystallographic Overlays : Compare binding modes of analogs with target proteins to explain potency variations .
  • Free Energy Perturbation (FEP) : Simulate molecular dynamics to quantify binding energy differences between analogs .

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